Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate
Description
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate is a highly fluorinated compound known for its unique properties. This compound is characterized by its extensive fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
93857-53-5 |
|---|---|
Molecular Formula |
C32H9F58O4P |
Molecular Weight |
1590.3 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate |
InChI |
InChI=1S/C32H9F58O4P/c33-5(34,7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)1-3-93-95(91,92)94-4-2-6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90/h1-4H2,(H,91,92) |
InChI Key |
VAPDLYGIEFOUOV-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate typically involves the reaction of perfluorinated alcohols with phosphoric acid derivatives. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Perfluorinated alcohols and phosphoric acid derivatives.
Catalysts: Strong acids or bases.
Reaction Conditions: Elevated temperatures and controlled environments to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate primarily undergoes substitution reactions due to the presence of the phosphate group. These reactions can be categorized as follows:
Nucleophilic Substitution: The phosphate group can be replaced by nucleophiles such as amines or alcohols.
Electrophilic Substitution: The fluorinated alkyl chains can undergo electrophilic substitution reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Major Products
The major products of these reactions are typically derivatives of the original compound, where the phosphate group is replaced by the nucleophile. These derivatives retain the fluorinated alkyl chains, preserving the compound’s unique properties.
Scientific Research Applications
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility and stability.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate is primarily attributed to its ability to form stable complexes with various substrates. The extensive fluorination of the alkyl chains enhances the compound’s affinity for hydrophobic surfaces, making it an effective surfactant and emulsifier. Additionally, the phosphate group can interact with metal ions and other charged species, facilitating various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecafluorodecyl) hydrogen phosphate: Similar structure but with shorter fluorinated alkyl chains.
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tridecafluorooctyl) hydrogen phosphate: Another similar compound with even shorter fluorinated chains.
Uniqueness
The uniqueness of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate lies in its longer fluorinated alkyl chains, which provide enhanced hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme resistance to chemical and environmental degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
